molecular formula C17H18N2O4S B3963756 1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrro lin-2-one

1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrro lin-2-one

Cat. No.: B3963756
M. Wt: 346.4 g/mol
InChI Key: CIENHCCPHMMPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, a furan ring, and a thiophene ring

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multiple steps, including the formation of the pyrrolinone ring and the introduction of the furan and thiophene substituents. The synthetic route may involve the use of reagents such as dimethylamine, furfural, and thiophene-2-carboxylic acid. Reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can be compared with other similar compounds, such as:

    1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-thione: This compound has a similar structure but contains a thione group instead of a carbonyl group.

    1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-amine: This compound has an amine group instead of a hydroxyl group. The uniqueness of 1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-(furan-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-18(2)7-8-19-14(11-5-3-9-23-11)13(16(21)17(19)22)15(20)12-6-4-10-24-12/h3-6,9-10,14,21H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIENHCCPHMMPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrro lin-2-one
Reactant of Route 2
1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrro lin-2-one
Reactant of Route 3
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1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrro lin-2-one
Reactant of Route 4
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1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrro lin-2-one
Reactant of Route 5
Reactant of Route 5
1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrro lin-2-one
Reactant of Route 6
1-[2-(Dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrro lin-2-one

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